1-Pentadecanethiol

Catalog No.
S1894281
CAS No.
25276-70-4
M.F
C15H32S
M. Wt
244.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentadecanethiol

CAS Number

25276-70-4

Product Name

1-Pentadecanethiol

IUPAC Name

pentadecane-1-thiol

Molecular Formula

C15H32S

Molecular Weight

244.5 g/mol

InChI

InChI=1S/C15H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3

InChI Key

IGMQODZGDORXEN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCS

Canonical SMILES

CCCCCCCCCCCCCCCS

1-Pentadecanethiol is a colorless liquid at room temperature, with a distinct odor typical of thiols. It has a molecular weight of approximately 244.485 g/mol and a boiling point around 300 °C. The compound is insoluble in water but soluble in organic solvents like ethanol and ether, which makes it suitable for various

Currently, there's no documented research on the specific mechanism of action of 1-pentadecanethiol in biological systems.

  • Low to moderate toxicity: Similar to other aliphatic thiols [].
  • Unpleasant odor: Characteristic odor associated with thiols [].

-Pentadecanethiol in Self-Assembled Monolayer (SAM) Research

1-Pentadecanethiol (C15H32S) is a molecule with a long hydrocarbon chain (pentadecane) attached to a thiol group (SH). This unique structure makes it a valuable tool in scientific research, particularly in the field of self-assembled monolayers (SAMs). SAMs are ordered assemblies of molecules that spontaneously form on a substrate. 1-Pentadecanethiol's thiol group allows it to strongly bind to metals like gold, silver, and copper, while the hydrocarbon chain extends away from the surface. This property allows researchers to tailor the surface properties of materials at the molecular level [].

By controlling the packing density and terminal functionality of the alkanethiol chains, scientists can create SAMs with various functionalities. For instance, 1-pentadecanethiol SAMs can be used to:

  • Control wettability

    SAMs formed by 1-pentadecanethiol exhibit hydrophobic (water-repelling) properties []. This can be useful in creating microfluidic devices or surfaces that resist corrosion.

  • Biocompatibility studies

    The biocompatible nature of the hydrocarbon chain in 1-pentadecanethiol allows researchers to study protein-surface interactions and cell adhesion on these surfaces []. This knowledge is crucial in developing biomaterials for implants and biosensors.

-Pentadecanethiol in Electrochemical Studies

Electrochemical studies involve investigating the relationship between electricity and chemical reactions. 1-Pentadecanethiol plays a role here due to its ability to form well-defined and stable SAMs on electrode surfaces. These SAMs can be used to:

  • Study electron transfer processes

    By modifying the terminal group of the alkanethiol chain, researchers can influence the rate of electron transfer between the electrode and the solution []. This helps in understanding fundamental electron transfer mechanisms in various systems.

  • Corrosion protection

    SAMs formed by 1-pentadecanethiol can act as a barrier, protecting the underlying metal electrode from corrosion []. This knowledge is valuable in designing corrosion-resistant materials for various applications.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Substitution Reactions: The terminal thiol group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Self-Assembly: In the presence of gold nanoparticles, 1-pentadecanethiol can form self-assembled monolayers (SAMs), which are useful in creating functionalized surfaces for sensors and catalysis .

Research indicates that 1-pentadecanethiol exhibits antibacterial properties, particularly when used in conjunction with gold nanoparticles. These properties make it a candidate for biomedical applications, including drug delivery systems and antimicrobial coatings . Additionally, studies have shown that thiols can influence cellular responses, potentially affecting cell signaling pathways.

Several methods exist for synthesizing 1-pentadecanethiol:

  • Alkylation of Thiols: This method involves the reaction of an appropriate alkyl halide with sodium hydrosulfide.
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to yield the corresponding alkanethiols.
  • Direct Addition: The direct addition of hydrogen sulfide to alkenes under specific conditions can also produce 1-pentadecanethiol .

1-Pentadecanethiol has diverse applications across various fields:

  • Nanotechnology: Used in the formation of self-assembled monolayers on metal surfaces, enhancing stability and functionality.
  • Biomedicine: Potential use in drug delivery systems due to its biocompatibility and ability to modify surfaces for targeted therapies.
  • Chemical Sensing: Acts as a stabilizing agent for sensors based on gold nanoparticles due to its ability to enhance surface-enhanced Raman scattering (SERS) signals .

Interaction studies involving 1-pentadecanethiol often focus on its behavior in biological systems and its interactions with metal nanoparticles. Research shows that the compound can modify the electronic properties of nanoparticles, which influences their reactivity and stability. These interactions are crucial for developing advanced materials for sensing and therapeutic applications .

Several compounds share structural similarities with 1-pentadecanethiol, particularly within the alkanethiol family. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-TetradecanethiolC14H30SShorter carbon chain; lower boiling point
1-HexadecanethiolC16H34SLonger carbon chain; different solubility properties
1-OctadecanethiolC18H38SEven longer chain; enhanced hydrophobicity
1-DodecanethiolC12H26SMid-range chain length; used in similar applications

While all these compounds are alkanethiols, 1-pentadecanethiol's unique chain length provides specific advantages in terms of solubility and interaction with nanoparticles, making it particularly useful for applications requiring precise control over surface chemistry.

Applications in Nanotechnology and Surface Science

Self-Assembled Monolayer Fabrication

Self-assembled monolayers of 1-pentadecanethiol provide fundamental building blocks for nanotechnology applications through their ability to form highly organized molecular structures on metal surfaces [1]. The fifteen-carbon chain length positions this compound in an optimal range for achieving dense packing while maintaining structural flexibility essential for various surface modification applications [2].

Gold Surface Functionalization Mechanisms

The functionalization of gold surfaces with 1-pentadecanethiol proceeds through a well-established chemisorption mechanism involving the formation of strong sulfur-gold bonds [3]. The adsorption process begins with the approach of thiolate molecules to the gold substrate, where initial physisorption occurs followed by chemisorption to form stable thiolate-gold complexes [3]. During this process, the sulfur headgroup forms semi-covalent bonds with gold atoms with binding energies on the order of 45 kcal/mol, creating a stable anchoring point for the organic chain [4].

The formation mechanism involves several distinct phases, beginning with a rapid initial adsorption phase where molecules adsorb in lying-down conformations [3]. As surface coverage increases, a phase transition occurs where molecules adopt standing-up orientations to maximize van der Waals interactions between adjacent alkyl chains [3]. This process is driven by the balance between sulfur-gold binding energy and intermolecular chain interactions, with the fifteen-carbon length providing optimal packing density [5].

Research has demonstrated that 1-pentadecanethiol forms highly ordered monolayers with characteristic packing densities of approximately 4.5 × 10¹⁴ molecules/cm² [2]. The molecular organization adopts a (√3 × √3)R30° structure on Au(111) surfaces, with individual molecules tilted approximately 26-30° from the surface normal to optimize van der Waals interactions between adjacent chains [4] [6].

The kinetics of monolayer formation follow a two-stage process characterized by fast initial adsorption followed by slower reorganization [3]. Ellipsometric studies indicate that complete monolayer formation occurs within 24 hours under standard conditions, with the majority of molecules adsorbing within the first few hours [7]. The resulting monolayers exhibit ellipsometric thicknesses of 18-20 Å, consistent with theoretical predictions for tilted alkyl chains in close-packed arrangements [2] [6].

Chain-Length-Dependent Packing Density Effects

The fifteen-carbon chain length of 1-pentadecanethiol positions it at a critical point in the chain-length-dependent properties of alkanethiol self-assembled monolayers [5] [8]. Systematic studies comparing different chain lengths reveal that packing density exhibits a complex relationship with molecular length, influenced by both steric constraints and intermolecular interactions [9].

Comparative analysis with shorter and longer chain alkanethiols demonstrates that 1-pentadecanethiol achieves near-optimal packing density while maintaining structural stability [5]. Ellipsometric thickness measurements show a linear relationship with chain length, with 1-pentadecanethiol exhibiting a thickness of approximately 19.1 Å compared to 15.2 Å for 1-dodecanethiol and 23.1 Å for 1-octadecanethiol [10]. This progression reflects the extended all-trans conformation adopted by longer chains in well-ordered monolayers.

The packing density effects become particularly pronounced when comparing 1-pentadecanethiol to both shorter and longer analogs [5]. While shorter chains (C10-C12) exhibit slightly higher molecular densities due to reduced steric hindrance, they suffer from decreased thermal stability and increased disorder [11]. Conversely, longer chains (C16-C18) show enhanced stability but reduced packing efficiency due to increased steric interactions [12].

Infrared spectroscopic studies reveal that 1-pentadecanethiol monolayers exhibit characteristic C-H stretching frequencies indicative of well-ordered, crystalline-like alkyl chain environments [10]. The methylene stretching modes appear at frequencies consistent with densely packed, predominantly all-trans chain conformations, confirming the achievement of optimal molecular organization [6].

The influence of chain length on defect density represents another critical aspect of packing behavior [9]. Molecular dynamics simulations indicate that fifteen-carbon chains achieve an optimal balance between conformational flexibility and intermolecular ordering, resulting in minimal gauche defect concentrations compared to both shorter and longer analogs [13]. This optimization contributes to enhanced barrier properties and improved surface coverage essential for many nanotechnology applications.

Advanced Sensor Development

The unique properties of 1-pentadecanethiol monolayers make them particularly valuable for advanced sensor development, where precise control of surface chemistry and molecular organization directly influences sensor performance [14] [15].

Surface Plasmon Resonance Biosensors

Surface plasmon resonance biosensors incorporating 1-pentadecanethiol demonstrate enhanced sensitivity and stability compared to conventional immobilization strategies [14] [16]. The organized monolayer structure provides optimal presentation of biorecognition elements while minimizing non-specific binding interactions that can compromise sensor performance [15].

Research on interleukin-6 detection using SPR biosensors has shown that 1-octadecanethiol-based immobilization schemes achieve detection limits in the pg/mL range [14]. While direct studies with 1-pentadecanethiol are limited, the structural similarities and improved flexibility of the fifteen-carbon chain suggest potential for enhanced performance in similar applications [17]. The slightly shorter chain length may provide improved accessibility for target molecules while maintaining the organizational benefits of longer-chain thiols.

The mechanism of SPR enhancement involves the formation of a well-defined dielectric interface that optimizes the electromagnetic field distribution at the sensor surface [16] [18]. The 1-pentadecanethiol monolayer creates a hydrophobic environment that facilitates protein binding while reducing water layer effects that can diminish SPR sensitivity [19]. Additionally, the organized molecular structure minimizes optical scattering and maintains consistent refractive index properties essential for accurate measurements [20].

Comparative studies of different chain lengths in SPR applications indicate that intermediate-length thiols like 1-pentadecanethiol offer optimal performance characteristics [16]. The fifteen-carbon chain provides sufficient hydrophobicity for protein interactions while avoiding the increased thickness that can attenuate surface plasmon fields in longer-chain systems [21]. This optimization results in enhanced sensitivity factors and improved signal-to-noise ratios critical for detecting low-abundance biomarkers.

The stability of 1-pentadecanethiol-based SPR sensors represents another significant advantage for practical applications [14]. The strong sulfur-gold bonds combined with optimal intermolecular packing result in monolayers that maintain their properties over extended periods, enabling long-term sensor operation without frequent recalibration [4]. Studies have demonstrated sensor stability over weeks to months under appropriate storage conditions, making these systems viable for clinical and field applications.

Quantum Dot-Based Detection Systems

Quantum dot-based detection systems functionalized with 1-pentadecanethiol exhibit enhanced photostability and improved detection capabilities compared to conventional ligand systems [22] [23]. The thiol functionalization provides stable surface passivation while enabling controlled surface chemistry for bioconjugation applications [24].

The interaction between 1-pentadecanethiol and quantum dot surfaces occurs through direct sulfur-semiconductor bonding, creating stable surface complexes that resist photodegradation [25]. This stability is particularly important for CdSe/ZnS and InP/ZnS quantum dots, where surface states can significantly impact photoluminescence properties [26]. The fifteen-carbon chain provides optimal spacing for minimizing surface trap states while maintaining good solubility characteristics [23].

Research on quantum dot passivation has demonstrated that alkyl thiol ligands significantly improve quantum yield and photostability [22]. While specific studies with 1-pentadecanethiol are limited, the compound's intermediate chain length positions it optimally for quantum dot applications requiring both stability and accessibility [27]. The chain length provides sufficient steric protection while avoiding the solubility limitations associated with longer-chain thiols.

The detection capabilities of quantum dot systems are enhanced through the controlled surface chemistry enabled by 1-pentadecanethiol functionalization [22]. The hydrophobic alkyl chains can be further modified through terminal functionalization to introduce biorecognition elements, enabling specific detection of target analytes [23]. This approach has been successfully demonstrated for metal ion detection, where the quantum dot photoluminescence response provides sensitive and selective detection capabilities [27].

The size-dependent properties of quantum dots interact synergistically with the 1-pentadecanethiol ligand structure [25]. Smaller quantum dots benefit from the reduced steric hindrance of the fifteen-carbon chain, while larger particles utilize the enhanced stabilization provided by increased ligand density [24]. This versatility makes 1-pentadecanethiol suitable for a wide range of quantum dot sizes and compositions relevant to different detection applications.

Tribological and Interfacial Engineering

The tribological properties of 1-pentadecanethiol monolayers make them valuable for nanoscale friction control and interfacial engineering applications [28] [29]. The organized molecular structure provides controlled lubrication at interfaces while enabling precise tuning of adhesive and frictional properties [30].

Atomic Force Microscopy Probe Modifications

Atomic force microscopy probes modified with 1-pentadecanethiol exhibit significantly improved tribological properties compared to bare tips [31] [32]. The hydrophobic monolayer reduces adhesive interactions with sample surfaces while providing consistent frictional characteristics essential for quantitative force measurements [33].

The modification process involves the formation of organized thiol monolayers on gold-coated AFM tips, creating hydrophobic surfaces with well-defined chemical properties [31]. The fifteen-carbon chain length provides optimal balance between surface passivation and tip sharpness, avoiding the tip broadening effects associated with longer-chain modifications while maintaining effective surface coverage [34]. This optimization is critical for maintaining spatial resolution in AFM imaging applications.

Adhesion force measurements demonstrate that 1-pentadecanethiol-modified tips exhibit reduced pull-off forces compared to bare silicon nitride tips [35]. The hydrophobic surface interactions minimize capillary force contributions that can dominate adhesion measurements under ambient conditions [33]. Additionally, the organized monolayer structure provides reproducible surface properties that enhance measurement precision and tip lifetime [32].

The chemical specificity enabled by 1-pentadecanethiol modification has been utilized in chemical force microscopy applications [31]. The uniform surface chemistry allows for controlled interactions with chemically distinct surface regions, enabling discrimination between hydrophobic and hydrophilic domains [33]. This capability is particularly valuable for characterizing patterned surfaces and biological interfaces where chemical heterogeneity influences material properties.

Environmental effects on tribological properties have been studied extensively for thiol-modified AFM probes [33]. Humidity control experiments demonstrate that 1-pentadecanethiol monolayers maintain their properties across a wide range of environmental conditions, providing stable performance for force measurements [32]. The hydrophobic nature of the monolayer minimizes water adsorption effects that can compromise measurement accuracy in variable humidity environments.

Frictional Force Modulation in Nanoscale Systems

The frictional properties of 1-pentadecanethiol monolayers can be precisely controlled through molecular-level engineering approaches [28] [30]. The fifteen-carbon chain length provides optimal characteristics for friction modulation applications, combining sufficient molecular mobility with stable surface anchoring [29].

Molecular dynamics simulations reveal that the frictional behavior of alkanethiol monolayers depends critically on chain length and packing density [30]. For 1-pentadecanethiol, the intermediate chain length enables conformational flexibility that contributes to energy dissipation mechanisms while maintaining sufficient ordering to prevent excessive wear [36]. This balance is essential for applications requiring controlled friction without surface degradation.

The mechanism of friction modulation involves the molecular-level response of the alkyl chains to applied shear stress [30]. Under low loads, the chains maintain their organized structure while exhibiting elastic deformation that contributes to low friction coefficients [29]. As applied stress increases, conformational changes in the alkyl chains provide additional energy dissipation pathways that can be tailored through chain length optimization [28].

Comparative studies of different chain lengths demonstrate that 1-pentadecanethiol exhibits optimal friction characteristics for many applications [37] [28]. Mixed monolayers incorporating both fifteen-carbon and longer chains show friction properties that can be tuned between those of the individual components, providing additional control mechanisms [28]. This tunability is particularly valuable for applications requiring specific friction coefficients or load-dependent behavior.

The environmental stability of friction properties represents another important consideration for practical applications [38]. Temperature-dependent studies show that 1-pentadecanethiol monolayers maintain consistent tribological properties over wide temperature ranges, with thermal effects primarily influencing chain conformation rather than surface binding [12]. This stability enables reliable operation in demanding environmental conditions typical of many nanotechnology applications.

The pressure-dependent behavior of 1-pentadecanethiol monolayers has been studied using high-load AFM measurements [29]. Under extreme pressures, the monolayers undergo reversible structural transitions that can provide protective effects for underlying surfaces [39]. This capability suggests potential applications in nanoscale protective coatings where controlled deformation under load can prevent surface damage while maintaining lubrication properties.

XLogP3

7.7

Other CAS

25276-70-4

Wikipedia

1-Pentadecanethiol

Dates

Last modified: 08-16-2023

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